molecular formula C10H11ClO2 B3024059 4-(3-Chloropropoxy)benzaldehyde CAS No. 82625-25-0

4-(3-Chloropropoxy)benzaldehyde

Cat. No. B3024059
CAS RN: 82625-25-0
M. Wt: 198.64 g/mol
InChI Key: CKGQJZWAOFNWQT-UHFFFAOYSA-N
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Description

“4-(3-Chloropropoxy)benzaldehyde” is a chemical compound with the linear formula C10H11ClO2 . It has a molecular weight of 198.651 . This compound is provided to early discovery researchers as part of a collection of rare and unique chemicals .


Molecular Structure Analysis

The molecular structure of “4-(3-Chloropropoxy)benzaldehyde” is represented by the linear formula C10H11ClO2 . The InChI code for this compound is 1S/C10H11ClO2/c11-6-1-7-13-10-4-2-9 (8-12)3-5-10/h2-5,8H,1,6-7H2 .


Physical And Chemical Properties Analysis

The physical and chemical properties of “4-(3-Chloropropoxy)benzaldehyde” include a molecular weight of 198.64 g/mol, a computed XLogP3-AA of 2.3, and a topological polar surface area of 26.3 Ų . It has 0 hydrogen bond donor count, 2 hydrogen bond acceptor count, and 5 rotatable bond count . The exact mass and monoisotopic mass are both 198.0447573 g/mol .

Scientific Research Applications

Anti-tumor Activities

4-(3-Chloropropoxy)benzaldehyde has been utilized in the synthesis of anti-tumor agents. For instance, it has been used in the preparation of 4-aminoquinazoline derivatives, which demonstrated significant inhibitory activities against Bcap-37 cell proliferation, a type of breast cancer cell line. This compound played a crucial role in the formation of these derivatives that have potential applications in cancer therapy (Li, 2015).

Chemical Synthesis and Reaction Studies

This chemical has been involved in various chemical synthesis and reaction studies. For example, research has been done on the reaction of aldehydes with stabilized sulfur ylides, where 4-(3-Chloropropoxy)benzaldehyde was likely used as a reactant or intermediate in the synthesis of complex organic compounds. These studies contribute to understanding and developing new chemical synthesis methods, which are crucial in pharmaceuticals and material sciences (Fernández, Durante-Lanes, & López-Herrera, 1990).

Catalysis and Oxidation Processes

The compound has also found application in catalysis and oxidation processes. For instance, in the preparation and characterization of sulfated Ti-SBA-15 catalysts for the oxidation of benzyl alcohol to benzaldehyde, 4-(3-Chloropropoxy)benzaldehyde could be involved in the analysis or synthesis process. Such research is significant in the field of industrial chemistry, particularly in the production of fine chemicals and intermediates (Sharma, Soni, & Dalai, 2012).

Synthesis of Complex Organic Molecules

The synthesis and properties of complex organic molecules often involve 4-(3-Chloropropoxy)benzaldehyde. For example, it has been used in the synthesis of porphyrin-silica hybrids, which are important in various applications like catalysis, sensing, and photodynamic therapy (Ishida et al., 2010).

Safety And Hazards

The safety data sheet for “4-(3-Chloropropoxy)benzaldehyde” indicates that it should be kept away from heat, sparks, open flames, and hot surfaces . Contact with skin, eyes, and clothing should be avoided, as well as ingestion and inhalation . It is advised to use only non-sparking tools and explosion-proof equipment .

properties

IUPAC Name

4-(3-chloropropoxy)benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClO2/c11-6-1-7-13-10-4-2-9(8-12)3-5-10/h2-5,8H,1,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKGQJZWAOFNWQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=O)OCCCCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00393565
Record name 4-(3-chloropropoxy)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00393565
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3-Chloropropoxy)benzaldehyde

CAS RN

82625-25-0
Record name 4-(3-chloropropoxy)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00393565
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(3-CHLOROPROPOXY)-BENZALDEHYDE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

A suspension of 4-hydroxybenzaldehyde (40 g), 1-bromo-3-chloropropane (63 mL), and potassium carbonate (136 g) in acetone (920 mL) was heated to reflux for 16 h. The resulting mixture was filtered, and the filtrate was evaporated. Distillation of the residue (0.5 mm Hg, 220° C.) gave the title compound as a pale yellow oil that crystallized on standing (46 g).
Quantity
40 g
Type
reactant
Reaction Step One
Quantity
63 mL
Type
reactant
Reaction Step One
Quantity
136 g
Type
reactant
Reaction Step One
Quantity
920 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

A solution of 4-hydroxybenzaldehyde (100 mmol, 12.2 g), 3-bromopropionyl chloride (101 mmol, 20 mL) and potasium carbonate (20.7 g, 150 mmol) in acetone (250 mL) was heated at reflux for overnight. The salt was filtered off. The solvent was evaporated. Reduced pressure distillation provided the title compound (15 g).
Quantity
12.2 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
20.7 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

To a suspension of sodium hydride (50% in oil, 3.9 g, 82 mmol) in dimethylformamide (100 ml) was added p-hydroxybenzaldehyde (5.0 g, 41 mmol). The mixture was stirred at room temperature under an atmosphere of nitrogen for one hour, then treated dropwise with 1-bromo-3-chloropropane (8.1 ml, 82 mmol). The mixture was stirred at room temperature for 12 hours, quenched with methanol and filtered through Celite. The filtrate was dissolved in diethyl ether (500 ml), washed with water (3×200 ml) and dried over Na2SO4. The ether layer was concentrated to give 6.1 g (80% yield) of 4-chloropropoxybenzaldehyde as a yellow liquid. 1H NMR (CDCl3): δ 9.95 (s, 1H), 7.85 (d, J=8.1 Hz, 2H), 7.01 (d, J=8.1 Hz, 2H), 4.21 (t, J=5 Hz, 2H), 3.81 (t, J=5 Hz, 2H), 1.26 (m, 2H).
Quantity
3.9 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step Two
Quantity
8.1 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
34
Citations
AI Zinin, EV Stepanova, U Jost, NN Kondakov… - Russian Chemical …, 2017 - Springer
Efficient multigram two-step syntheses of 4-(2-chloroethoxy)phenol and 4-(3-chloropropoxy)phenol in >70% yields starting from 4-hydroxybenzaldehyde and reagents with general …
Number of citations: 15 link.springer.com
H Singh, J Sindhu, JM Khurana - Journal of Luminescence, 2015 - Elsevier
A series of novel chloroquinoline based chalcones containing 1,2,3-triazole moiety were synthesized. All new compounds were characterized by 1 H NMR, 13 C NMR, mass spectra …
Number of citations: 19 www.sciencedirect.com
M Schmidt, J Ungvári, J Glöde, B Dobner… - Bioorganic & medicinal …, 2007 - Elsevier
Multidrug resistance (MDR) to antitumor agents represents a major obstacle to a successful chemotherapy of cancer. Overexpression of P-glycoprotein (p-gp) seems to be the major …
Number of citations: 77 www.sciencedirect.com
R Apodaca, CA Dvorak, W Xiao… - Journal of medicinal …, 2003 - ACS Publications
4-(Aminoalkoxy)benzylamines were prepared and screened for in vitro activity at the human histamine H 3 receptor. Some members of this series exhibited subnanomolar binding …
Number of citations: 139 pubs.acs.org
PJ Sanfilippo, M Urbanski, JB Press… - Journal of medicinal …, 1988 - ACS Publications
A series of heterocyclic (aryloxy) alkylamines of structures II and III were prepared and found to possess gastric antisecretory activity. Of the variety of substituted thiazoles, benzoxazoles…
Number of citations: 36 pubs.acs.org
M Faisal - Green Sustainable Process for Chemical and …, 2020 - Elsevier
In the past decade, solution-phase combinatorial chemistry has become an optimization tool and a leading discovery for generation of library in drug discovery. In solution-phase …
Number of citations: 1 www.sciencedirect.com
MK Muthayala, BS Chhikara, K Parang… - ACS Combinatorial …, 2012 - ACS Publications
An ionic liquid-supported aldehyde was designed and converted to ionic liquid-supported secondary aryl amines through reductive amination. The reaction of ionic liquid-supported aryl …
Number of citations: 25 pubs.acs.org
J Sun, DM Liu, JX Wang, CG Yan - Journal of Inclusion Phenomena and …, 2009 - Springer
Regioselective alkylations of p-tert-butylcalix[4]arene with 3-methoxy-4-ω-chloroalkoxy-benzaldehydes in the system of K 2 CO 3 /KI/CH 3 CN efficiently produce 1,3-di- and …
Number of citations: 26 link.springer.com
H NATE, K MATSUKI, A TSUNASHIMA… - Chemical and …, 1987 - jstage.jst.go.jp
A large number of 2-(phenylpiperazinoalkoxyphenyl) thiazolidine-3-thiocarboxamides and the corresponding carboxamides(II) were synthesized and tested for inotropic activity in …
Number of citations: 16 www.jstage.jst.go.jp
A Etemadi, S Hemmati… - Chemistry & …, 2023 - Wiley Online Library
Indanone derivatives containing meta/para‐substituted aminopropoxy benzyl/benzylidene moieties were designed based on the structures of donepezil and ebselen analogs as the …
Number of citations: 3 onlinelibrary.wiley.com

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